molecular formula C20H15ClN2O4S2 B278678 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate

Cat. No. B278678
M. Wt: 446.9 g/mol
InChI Key: NIJHDHMOMUVPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate, also known as CIB-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzisothiazolone derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Moreover, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to modulate the activity of various enzymes and receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, inhibit cancer cell proliferation, induce apoptosis, and protect neurons from oxidative stress-induced damage. In addition, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to modulate the activity of enzymes and receptors involved in cell signaling pathways, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is its ability to inhibit the activity of NF-κB, which is a key regulator of inflammation and cancer. It also exhibits potent anti-cancer and neuroprotective effects. However, one of the limitations of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for the study of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate. One potential application is its use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as a chemotherapeutic agent for the treatment of cancer. Moreover, further studies are needed to determine its safety profile and potential side effects, as well as its pharmacokinetics and pharmacodynamics. In addition, the development of more potent and selective derivatives of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate involves the reaction of 2-amino-4-chlorobenzoic acid with 1,1-dioxido-1,2-benzisothiazole-3-carboxylic acid anhydride to form 2-[4-chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]acetic acid. This intermediate is then reacted with 2-thiophenecarboxylic acid to obtain the final product, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate. The synthesis method has been optimized to yield high purity and good yield of the compound.

Scientific Research Applications

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.

properties

Product Name

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate

Molecular Formula

C20H15ClN2O4S2

Molecular Weight

446.9 g/mol

IUPAC Name

2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl thiophene-2-carboxylate

InChI

InChI=1S/C20H15ClN2O4S2/c21-14-7-9-15(10-8-14)23(11-12-27-20(24)17-5-3-13-28-17)19-16-4-1-2-6-18(16)29(25,26)22-19/h1-10,13H,11-12H2

InChI Key

NIJHDHMOMUVPNZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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